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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on ADR-851 is based on limited publicly available data. A

comprehensive literature search yielded a single primary research abstract detailing an in vivo

study. Due to the inability to access the full-text article, the experimental protocol provided is a

generalized representation based on the available information and standard laboratory

practices. Researchers should conduct their own dose-finding and toxicology studies before

commencing efficacy experiments.

Introduction
ADR-851 is identified as a novel 5-HT3 receptor antagonist. Its isomers, ADR-851R and ADR-

851S, have been evaluated for their analgesic properties in rodent models.[1] As a member of

the 5-HT3 receptor antagonist class, ADR-851 is presumed to exert its effects by blocking the

action of serotonin (5-hydroxytryptamine) at 5-HT3 receptors, which are ligand-gated ion

channels. These receptors are located on peripheral and central neurons and are involved in

various physiological processes, including pain perception and emesis.

Quantitative Data Summary
The only available in vivo data for ADR-851 comes from a study investigating its analgesic

effects in a formalin-induced inflammatory pain model in rats. The effective doses for the R and

S isomers are summarized below.
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Compound Animal Model
Route of
Administration

Effective Dose
Range

Notes

ADR-851R
Rat (formalin

test)

Subcutaneous

(s.c.)
3 and 10 mg/kg

Produced

significant

analgesia.

ADR-851S
Rat (formalin

test)

Subcutaneous

(s.c.)
1 mg/kg

Produced

significant

analgesia.

Data extracted from Sufka KJ, Giordano J. Eur J Pharmacol. 1991 Oct 29;204(1):117-9.[1]

Signaling Pathway
ADR-851, as a 5-HT3 receptor antagonist, is expected to inhibit the downstream signaling

cascade initiated by serotonin binding. This action prevents the opening of the ion channel,

thereby blocking the influx of cations and subsequent neuronal depolarization.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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